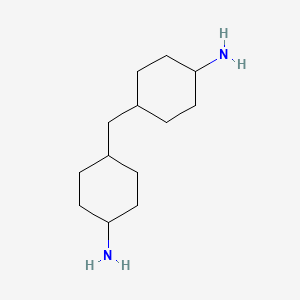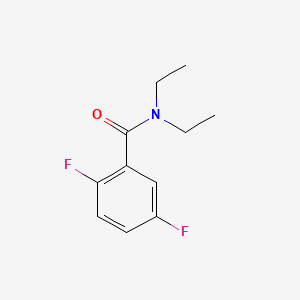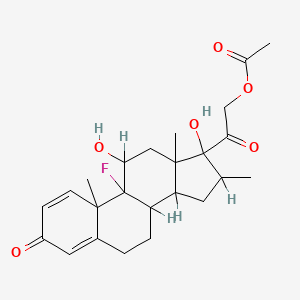
Dexamethasone-21-acetate
Descripción general
Descripción
Dexamethasone-21-acetate is a synthetic glucocorticoid, a derivative of dexamethasone. It is known for its potent anti-inflammatory and immunosuppressant properties. The compound has a molecular formula of C24H31FO6 and a molecular weight of 434.50 g/mol . It is widely used in the treatment of various inflammatory and autoimmune conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone-21-acetate typically involves the epoxide opening of dexamethasone 21-methyl with HF/DMF, followed by the Ringold-Stork protocol to provide this compound . The final hydrolysis step yields dexamethasone, one of the most commonly used corticosteroids in the pharmaceutical market .
Industrial Production Methods
Industrial production of this compound often starts with diosgenin, a steroid sapogenin. The process involves a combination of chemical and biotechnological methods developed in the mid-20th century. Key steps include microbial transformation, hydroxylation, and dehydrogenation .
Análisis De Reacciones Químicas
Types of Reactions
Dexamethasone-21-acetate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include HF/DMF for epoxide opening and NaNO2 for deprotection . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions include dexamethasone and its various derivatives, which are used in different therapeutic applications .
Aplicaciones Científicas De Investigación
Dexamethasone-21-acetate has a wide range of scientific research applications:
Mecanismo De Acción
Dexamethasone-21-acetate exerts its effects by binding to the glucocorticoid receptor, which mediates changes in gene expression. This leads to decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation . The compound also activates transcription factors involved in the metabolism and secretion of potentially harmful xenobiotics, drugs, and endogenous compounds .
Comparación Con Compuestos Similares
Similar Compounds
- Prednisolone acetate
- Hydrocortisone acetate
- Betamethasone acetate
Uniqueness
Dexamethasone-21-acetate is unique due to its high potency and prolonged duration of action compared to other glucocorticoids. It has a stronger anti-inflammatory effect and is more effective in reducing immune responses .
Propiedades
IUPAC Name |
[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUJBENLRBOFTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859567 | |
| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



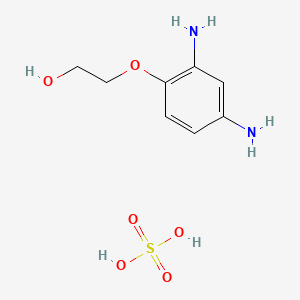
![[2-(Methoxycarbonyl)anilino]acetic acid](/img/structure/B7771585.png)
![1-[(2-oxoindol-3-yl)amino]-3-phenylthiourea](/img/structure/B7771586.png)
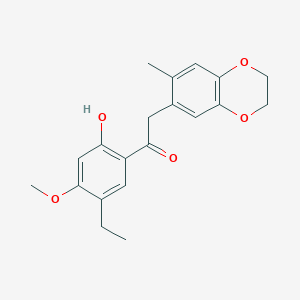
![[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B7771605.png)
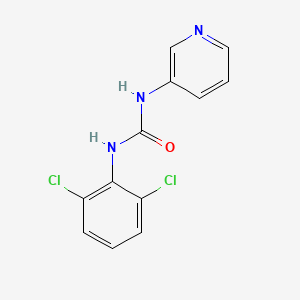
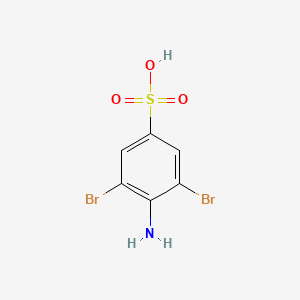
![4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B7771640.png)
![Methyl(tosylimino)[4-(benzyloxy)phenyl] sulfur(IV)](/img/structure/B7771659.png)
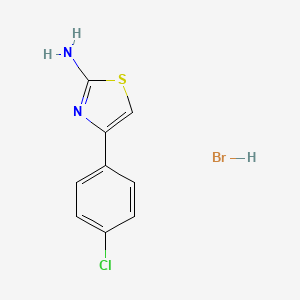
![Methyl 5-piperazin-1-yl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B7771671.png)
